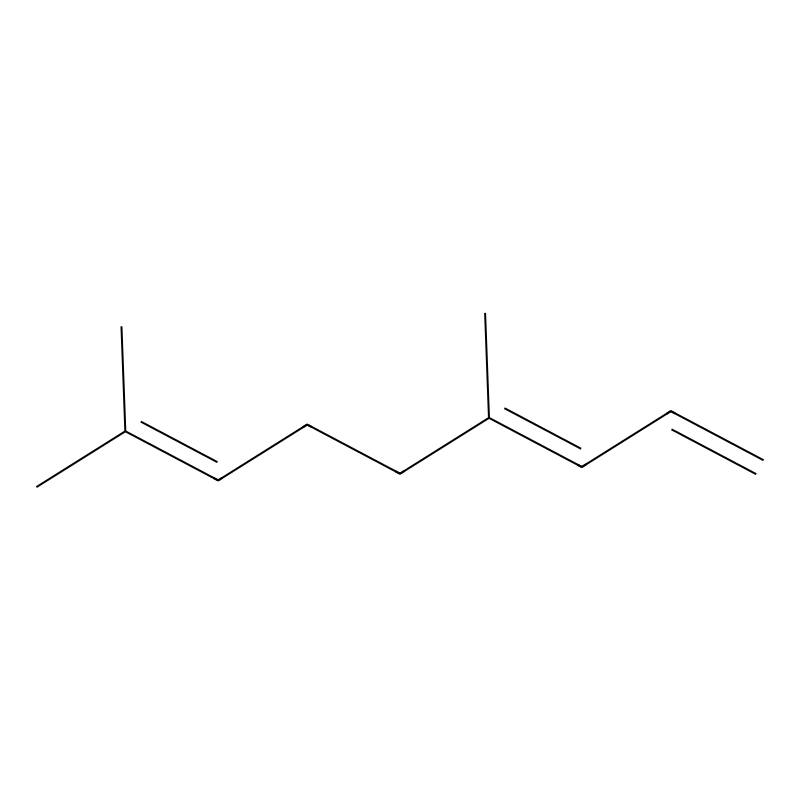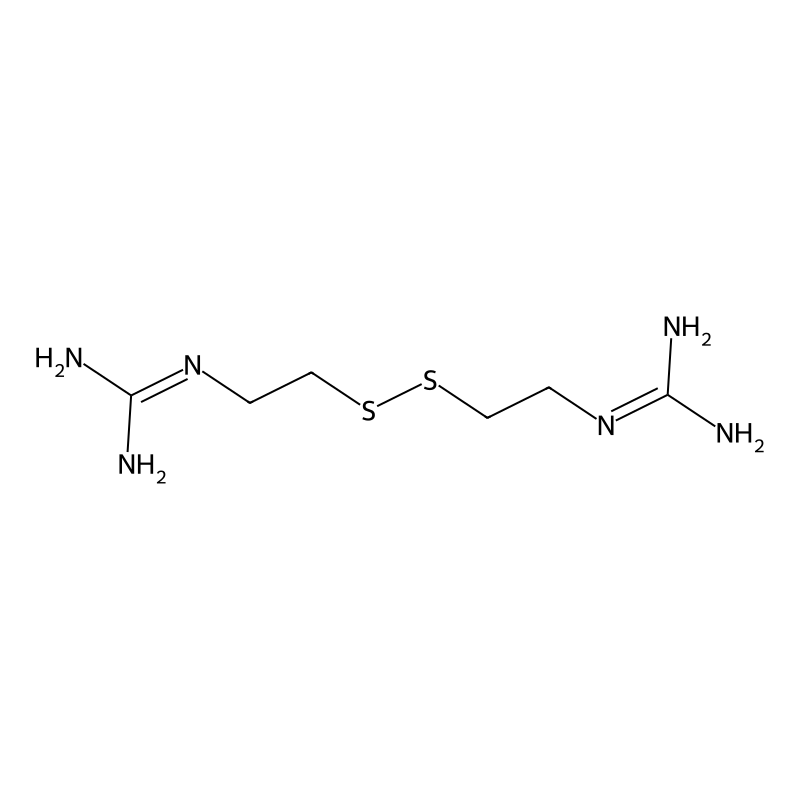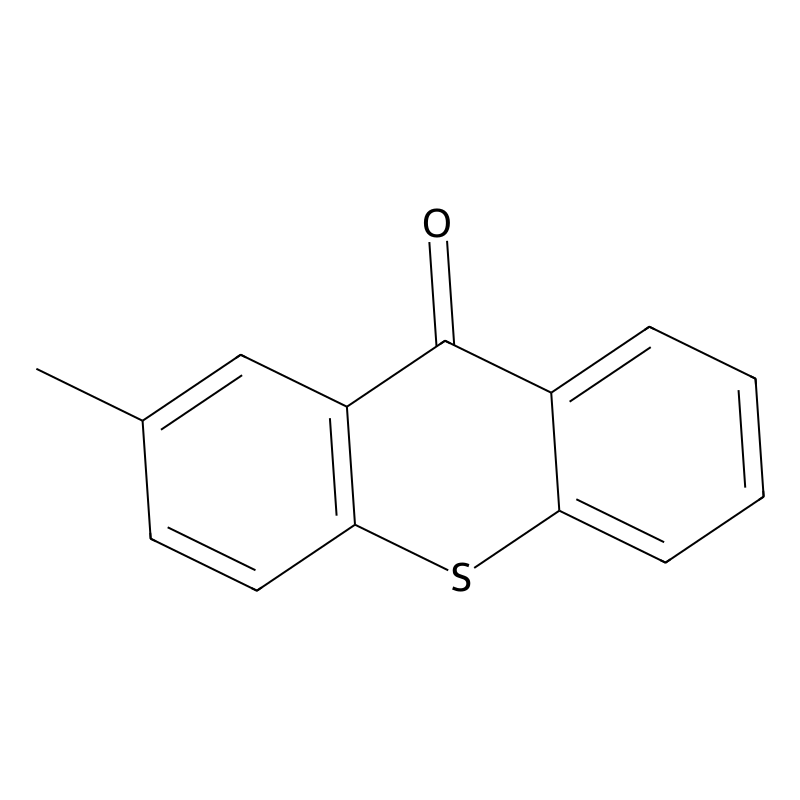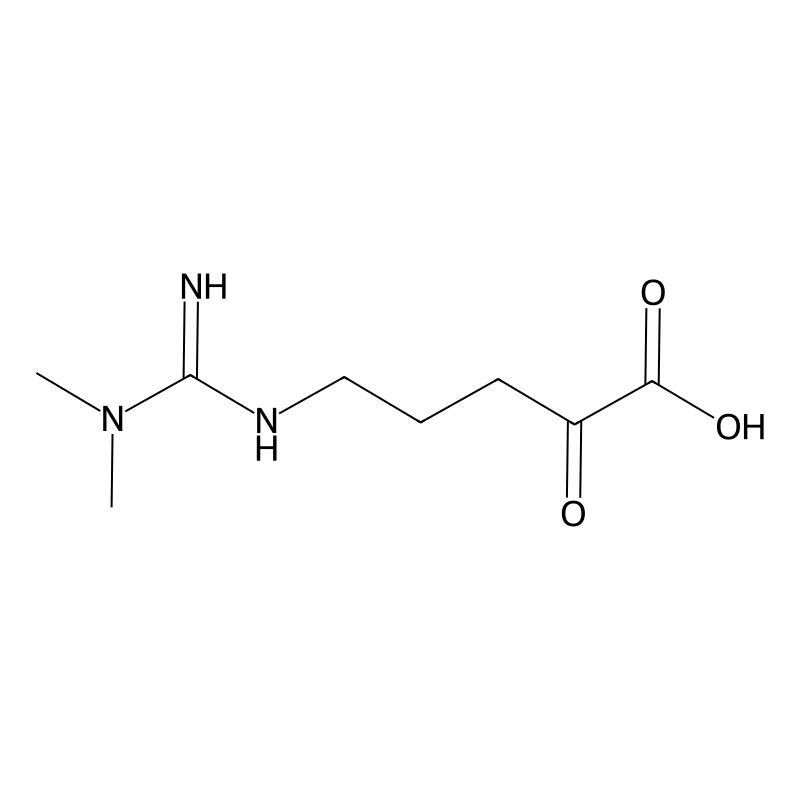Gramicidin S
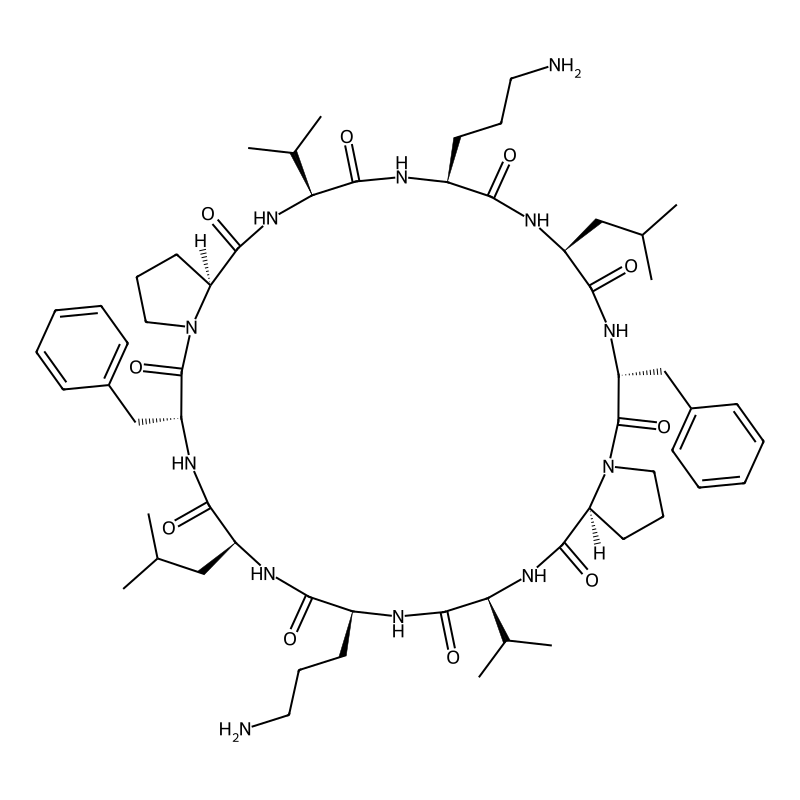
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Antimicrobial Activity
Gramicidin S exhibits broad-spectrum antimicrobial activity, meaning it can kill a wide range of bacteria. Research has shown effectiveness against both Gram-positive and Gram-negative bacteria, including some strains that are resistant to conventional antibiotics []. This makes it a promising candidate for developing new therapies to combat antibiotic resistance, a growing global health concern.
Researchers are also investigating the potential of Gramicidin S to target bacterial biofilms. Biofilms are communities of bacteria that adhere to surfaces and are notoriously difficult to treat with antibiotics. Studies suggest that Gramicidin S may be effective in disrupting biofilms and killing bacteria within them [].
Mechanism of Action
Understanding how Gramicidin S kills bacteria is crucial for optimizing its use and developing new drugs. Research suggests that it disrupts the bacterial cell membrane, leading to cell death []. However, the exact mechanisms are still being elucidated.
Scientists are exploring how Gramicidin S interacts with the cell membrane and other cellular components. This knowledge could help design more targeted therapies and overcome potential resistance mechanisms employed by bacteria.
Chemical Modifications and Analogs
Due to limitations such as cytotoxicity (toxic to human cells), researchers are investigating ways to modify Gramicidin S or create analogs with improved properties. This might involve altering the peptide structure to enhance its potency against specific bacteria while reducing toxicity to human cells [].
Gramicidin S is a cyclic decapeptide produced by the bacterium Brevibacillus brevis. Its structure consists of two identical pentapeptides linked in a head-to-tail arrangement, formally represented as . This unique configuration includes hydrophobic amino acids (valine, leucine) and charged amino acids (ornithine), making it amphiphilic and allowing it to interact effectively with lipid membranes .
Gramicidin S disrupts bacterial membranes through a pore-forming mechanism []. Its cyclic structure and hydrophobic (water-repelling) amino acids allow it to insert into the bacterial membrane, creating pores that leak essential ions and cellular contents, leading to bacterial cell death []. This mechanism is effective against a broad bacterial spectrum, including strains resistant to other antibiotics [].
The biosynthesis of gramicidin S is catalyzed by two nonribosomal peptide synthetases: Gramicidin S Synthetase I (GrsA) and Gramicidin S Synthetase II (GrsB). These enzymes work sequentially to activate and condense the amino acids into the cyclic structure. The process involves multiple modules that recognize specific amino acids, culminating in the cyclization and release of the final product .
Key Steps in Synthesis:- Activation: Amino acids are activated by adenylation.
- Condensation: Peptide bonds are formed between amino acids.
- Cyclization: The final structure is formed through the action of thioesterase domains.
Gramicidin S has several applications, primarily in medicine:
- Topical Antibiotic: Used for treating skin infections due to its potent antibacterial properties.
- Research Tool: Employed in studies involving membrane dynamics and antibiotic resistance mechanisms.
- Agricultural Use: Investigated for potential applications in plant protection against pathogens .
Studies have shown that gramicidin S interacts specifically with bacterial membranes, influencing various membrane-bound enzymes. For instance, it has been observed to inhibit Ca²⁺-ATPase activity in human red blood cells by altering membrane dynamics . The compound's ability to stabilize actin filaments also indicates its broader biological implications beyond antimicrobial activity .
Similar Compounds: Comparison with Other Compounds
Gramicidin S can be compared with several other cyclic peptides that exhibit similar biological activities. Here are some notable compounds:
| Compound Name | Structure Type | Activity | Key Differences |
|---|---|---|---|
| Gramicidin A | Linear peptide | Antibacterial | Forms ion channels; less effective against fungi |
| Tyrocidine | Cyclic peptide | Antibacterial | More potent against Gram-positive bacteria |
| Polymyxin B | Cyclic peptide | Antibacterial | Primarily effective against Gram-negative bacteria |
| Nisin | Cyclic peptide | Antibacterial | Effective against Gram-positive bacteria; used in food preservation |
Uniqueness of Gramicidin S
Gramicidin S stands out due to its unique cyclic structure and strong hemolytic properties at low concentrations, which limits its application scope compared to other antibiotics like polymyxins or nisin that have different mechanisms or spectra of activity .
Gramicidin S exemplifies the complex nonribosomal peptide synthesis pathway, representing a sophisticated enzymatic assembly line that operates independently of ribosomal machinery [1]. The biosynthesis of this cyclic decapeptide antibiotic follows the multienzyme thiotemplate mechanism, which utilizes large multifunctional enzymes to catalyze sequential peptide bond formation through covalently bound thioester intermediates [2].
The gramicidin S biosynthetic pathway employs two distinct nonribosomal peptide synthetases: gramicidin S synthetase I and gramicidin S synthetase II, encoded by the genes grsA and grsB respectively [1] [3]. These enzymes work in concert to produce the final cyclic decapeptide product with the structure cyclo(-L-Val-L-Orn-L-Leu-D-Phe-L-Pro-)₂ [1].
The mechanism begins with amino acid activation through adenylation, followed by thioester formation with peptidyl carrier protein domains, sequential condensation reactions, and ultimately cyclization and product release [4]. This process differs fundamentally from ribosomal protein synthesis in its independence from messenger ribonucleic acid, transfer ribonucleic acid, and ribosomal machinery [5].
Gramicidin S Synthetase Complex: GrsA and GrsB Roles
Gramicidin S Synthetase I Structure and Function
Gramicidin S synthetase I, encoded by grsA, comprises 1,098 amino acids with a molecular weight of 126.663 kilodaltons [6]. This enzyme contains a single module consisting of three essential domains: adenylation, thiolation, and epimerization [1] [7]. The starting module GrsA specifically recognizes and activates L-phenylalanine through its adenylation domain, utilizing adenosine triphosphate to form the aminoacyl-adenosine monophosphate intermediate [1] [8].
The enzyme demonstrates remarkable substrate specificity for L-phenylalanine, although studies have revealed that L-tyrosine, L-tryptophan, and L-leucine can also be activated to aminoacyl-adenosine monophosphate intermediates, albeit with significantly reduced efficiency [8]. The critical role of GrsA involves not only amino acid activation but also the crucial epimerization of L-phenylalanine to D-phenylalanine, which is essential for gramicidin S biological activity [1] [8].
Gramicidin S Synthetase II Organization and Function
Gramicidin S synthetase II, encoded by grsB, represents a massive enzyme complex of 4,453 amino acids with a predicted molecular weight of 510.287 kilodaltons [9]. This multimodular enzyme contains four distinct modules, each responsible for incorporating one specific amino acid into the growing peptide chain [1] [9]. Each module within GrsB contains condensation, adenylation, and thiolation domains, with the terminal module additionally containing a thioesterase domain for product cyclization and release [1].
The four modules of GrsB sequentially incorporate L-proline, L-valine, L-ornithine, and L-leucine into the peptide chain [1] [9]. The condensation domains catalyze peptide bond formation between amino acids, while the adenylation domains ensure substrate specificity for each module [9]. The terminal thioesterase domain performs the critical dual function of peptide dimerization and cyclization to form the final decapeptide product [10] [11].
| Enzyme | Molecular Weight (kDa) | Number of Modules | Domains | Substrate Specificity | Primary Function |
|---|---|---|---|---|---|
| Gramicidin S Synthetase I (GrsA) | 126.7 | 1 | A-T-E | L-Phenylalanine | Amino acid activation and epimerization |
| Gramicidin S Synthetase II (GrsB) | 510.3 | 4 | C-A-T (×4) + TE | L-Proline, L-Valine, L-Ornithine, L-Leucine | Peptide chain elongation and cyclization |
Domain-Specific Functions: Adenylation, Thiolation, and Epimerization
Adenylation Domain Architecture and Mechanism
The adenylation domains serve as the gatekeepers of the nonribosomal peptide synthetase assembly line through their highly selective substrate recognition and activation capabilities [12]. The crystal structure of the gramicidin S adenylation domain from GrsA, determined at 1.9 Å resolution, reveals a two-domain architecture with the active site positioned at the interface between these domains [13].
The adenylation domain undergoes a remarkable conformational change during substrate binding, with a 94-degree relative domain rotation occurring upon ligand binding [13]. This structural rearrangement positions the absolutely conserved lysine residue at position 517 to form critical electrostatic interactions with both adenosine monophosphate and the amino acid substrate [13]. The adenosine monophosphate binds with its phosphate moiety interacting with lysine 517, while the ribose hydroxyl groups form hydrogen bonds with aspartic acid 413 [13].
The substrate specificity of adenylation domains is determined by a ten-residue specificity-conferring code that comprises the substrate-binding pocket [12]. For the gramicidin S phenylalanine adenylation domain, this code consists of specific amino acid residues at positions 235, 236, 239, 278, 299, 301, 322, 330, 331, and 517 [14]. The invariant aspartic acid residue at position 235 is essential for stabilizing the α-amino group of the substrate, while the highly conserved lysine at position 517 interacts with both the carboxylate group and the ribose moiety [12] [13].
| Position | GrsA-PheA Residue | Function |
|---|---|---|
| 235 | D | α-amino group stabilization |
| 236 | A | Side chain recognition |
| 239 | W | Side chain recognition |
| 278 | L | Side chain recognition |
| 299 | I | Side chain recognition |
| 301 | A | Side chain recognition |
| 322 | A | Side chain recognition |
| 330 | T | Side chain recognition |
| 331 | I | Side chain recognition |
| 517 | K | Carboxylate and ribose interaction |
Thiolation Domain Function and Phosphopantetheinylation
The thiolation domains, also designated as peptidyl carrier protein domains, play a central role in substrate channeling and intermediate stabilization throughout the biosynthetic process [15]. These domains undergo post-translational modification through the covalent attachment of 4'-phosphopantetheine derived from coenzyme A to a conserved serine residue [15] [16]. This modification converts the inactive apo form of the domain to the active holo form capable of forming thioester linkages [15].
The phosphopantetheinyl transferases catalyze this essential post-translational modification, transferring the 4'-phosphopantetheine prosthetic group from coenzyme A to the conserved serine residue [15]. The resulting phosphopantetheine arm serves dual functions: the free thiol group acts as a nucleophile for covalent intermediate attachment, while the length and flexibility of this moiety facilitates substrate translocation between spatially distinct domains [15].
Expression studies have demonstrated that functional nonribosomal peptide synthetase modules in Escherichia coli require coexpression with appropriate phosphopantetheinyl transferases to achieve active enzyme production [16]. Without this modification, less than 1% of the expressed enzyme demonstrates thioester formation capability, compared to over 80% activity when properly modified [16].
Epimerization Domain Mechanism and Substrate Selectivity
The epimerization domain in gramicidin S synthetase I performs the critical stereochemical conversion of L-phenylalanine to D-phenylalanine [1] [8]. This domain functions as an adenosine triphosphate-dependent racemase, catalyzing the reaction: L-phenylalanine + adenosine triphosphate + water → D-phenylalanine + adenosine monophosphate + diphosphate [7].
Kinetic studies reveal that the epimerization domain serves as an important gatekeeper for product formation, with significant rate reductions observed for non-cognate substrates [8]. The epimerization rates for L-tryptophan, L-tyrosine, and L-leucine show reductions of 245-fold, 300-fold, and 540-fold respectively compared to L-phenylalanine, demonstrating the domain's role in ensuring substrate specificity [8].
The epimerization mechanism involves the formation of a carbanion intermediate stabilized by the enzyme, followed by protonation from the opposite face to generate the D-amino acid product [8]. This stereochemical inversion is essential for gramicidin S biological activity, as the D-phenylalanine residues contribute to the molecule's distinctive β-sheet conformation and antimicrobial properties.
| Domain | Function | Mechanism | Location |
|---|---|---|---|
| Adenylation (A) | Amino acid activation via adenylation | ATP-dependent adenylate formation | All modules |
| Thiolation (T) | Amino acid/peptide thioester formation | Transfer to phosphopantetheine arm | All modules |
| Epimerization (E) | L-amino acid to D-amino acid conversion | ATP-dependent racemization | Module 1 (GrsA) |
| Condensation (C) | Peptide bond formation | Nucleophilic attack mechanism | Modules 2-5 (GrsB) |
| Thioesterase (TE) | Peptide cyclization and release | Intramolecular cyclization | Module 5 (GrsB) |
Thioester Intermediate Stability and Hydrolysis Dynamics
Thioester Bond Stability Characteristics
The stability of thioester intermediates in gramicidin S biosynthesis represents a critical factor governing the efficiency and regulation of the biosynthetic pathway [17] [18]. These reactive complexes demonstrate variable stability depending on the specific amino acid or peptide substrate involved, with half-life times ranging from rapid cyclization to 90 hours under controlled conditions [17].
Under neutral buffer conditions at 3°C with 1 millimolar dithioerythritol, the thioester complexes undergo slow hydrolysis following first-order reaction kinetics [17] [18]. The GrsB-proline thioester complex exhibits a half-life of 62 hours, representing a benchmark for intermediate stability under these conditions [18]. Notably, the tripeptide D-phenylalanine-proline-valine thioester complex demonstrates the highest stability among all intermediates, with half-life times extending from 1 to 90 hours [17].
The stability studies reveal that certain thiol-protective agents significantly accelerate hydrolysis reactions [17] [18]. In the presence of dithioerythritol, the decomposition rates increase substantially while maintaining enzyme integrity, suggesting a regulatory mechanism for intermediate turnover [17]. These findings indicate that the intrinsic stability of thioester intermediates provides sufficient time for proper substrate channeling while preventing accumulation of potentially inhibitory intermediates.
Hydrolysis Dynamics and Substrate-Specific Variations
The hydrolysis dynamics of thioester intermediates exhibit remarkable substrate-specific variations that influence the overall biosynthetic efficiency [17] [18]. The GrsB-ornithine thioester complex represents a unique case, undergoing rapid cyclization to form 3-amino-2-piperidone rather than simple hydrolysis [17]. This cyclization product specifically blocks the activation center for L-ornithine at the thioester binding site, while leaving other activation reactions unaffected [17].
The formation of 3-amino-2-piperidone from the ornithine thioester demonstrates the potential for side reactions that can modulate enzyme activity [17]. This cyclization occurs through intramolecular nucleophilic attack of the ornithine amino group on the thioester carbonyl, resulting in a five-membered ring structure that remains bound to the enzyme [17]. The specificity of this inhibition provides insight into the spatial organization of active sites within the multienzyme complex.
Comparative analysis of different thioester intermediates reveals that peptide-bound thioesters generally demonstrate greater stability than single amino acid thioesters [17]. This stability gradient likely reflects the increased steric hindrance and reduced electrophilicity of longer peptide chains, contributing to the sequential nature of the biosynthetic process [17] [18].
| Intermediate | Half-life at 3°C (hours) | Hydrolysis Conditions |
|---|---|---|
| GrsA-Phe thioester | Not specified | Neutral buffer, 1 mM dithioerythritol |
| GrsB-Pro thioester | 62 | Neutral buffer, 1 mM dithioerythritol |
| GrsB-Val thioester | Not specified | Neutral buffer, 1 mM dithioerythritol |
| GrsB-Orn thioester | Rapid cyclization | Forms 3-amino-2-piperidone |
| GrsB-Leu thioester | Not specified | Neutral buffer, 1 mM dithioerythritol |
| Tripeptide (D-Phe-Pro-Val) thioester | 1-90 (highest stability) | Neutral buffer, 1 mM dithioerythritol |
Mechanistic Implications of Thioester Dynamics
The thioester intermediate dynamics provide crucial insights into the mechanistic control of gramicidin S biosynthesis [19] [20]. The successive peptidyl transfer reactions occur between intermediates bound in thioester linkages to the two active enzyme fractions, with GrsA initiating the process and GrsB catalyzing chain elongation [19] [20]. The stability differences among intermediates suggest a kinetic control mechanism that ensures proper substrate utilization and product formation.
The observation that thioester complexes can be isolated and characterized independently demonstrates the discrete nature of each biosynthetic step [19] [20]. These enzyme-bound intermediates remain stable under acidic conditions but undergo efficient hydrolysis under alkaline conditions, providing a pH-dependent regulatory mechanism [18]. The intermediate stability also enables the characterization of individual steps within the overall biosynthetic pathway.
The thioesterase domain of GrsB demonstrates remarkable versatility in handling thioester substrates of varying lengths and compositions [10] [11]. This domain catalyzes both peptide ligation and cyclization reactions, with the ability to process pentapeptide, decapeptide, and even longer substrates [10] [11]. The iterative mechanism involves the formation of linear decapeptidyl intermediates that subsequently undergo cyclization to form the final gramicidin S product [10] [11].
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Boiling Point
Heavy Atom Count
Appearance
UNII
MeSH Pharmacological Classification
Other CAS
Wikipedia
Dates
2. Miller LM, Mazur MT, McLoughlin SM, Kelleher NL. Parallel interrogation of covalent intermediates in the biosynthesis of gramicidin S using high-resolution mass spectrometry. Protein Sci. 2005 Oct;14(10):2702-12. doi: 10.1110/ps.051553705. PMID: 16195555; PMCID: PMC2253301.
3. Conti E, Stachelhaus T, Marahiel MA, Brick P. Structural basis for the activation of phenylalanine in the non-ribosomal biosynthesis of gramicidin S. EMBO J. 1997 Jul 16;16(14):4174-83. doi: 10.1093/emboj/16.14.4174. PMID: 9250661; PMCID: PMC1170043.
4. Yamada K, Unno M, Kobayashi K, Oku H, Yamamura H, Araki S, Matsumoto H, Katakai R, Kawai M. Stereochemistry of protected ornithine side chains of gramicidin S derivatives: X-ray crystal structure of the bis-Boc-tetra-N-methyl derivative of gramicidin S. J Am Chem Soc. 2002 Oct 30;124(43):12684-8. doi: 10.1021/ja020307t. PMID: 12392415.
5. Prenner EJ, Lewis RN, Neuman KC, Gruner SM, Kondejewski LH, Hodges RS, McElhaney RN. Nonlamellar phases induced by the interaction of gramicidin S with lipid bilayers. A possible relationship to membrane-disrupting activity. Biochemistry. 1997 Jun 24;36(25):7906-16. doi: 10.1021/bi962785k. PMID: 9201936.
